2-Cyclopropyl-6-fluoroquinoline-4-carboxylic acid
Overview
Description
2-Cyclopropyl-6-fluoroquinoline-4-carboxylic acid is a synthetic organic compound belonging to the quinolone class of chemicals It is characterized by a quinoline core structure substituted with a cyclopropyl group at the second position, a fluorine atom at the sixth position, and a carboxylic acid group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-6-fluoroquinoline-4-carboxylic acid typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazomethane or other cyclopropanating agents.
Fluorination: The fluorine atom is typically introduced through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where a phenol derivative is treated with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to tetrahydroquinoline derivatives.
Substitution: The fluorine atom and other substituents on the quinoline ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogenating agents for electrophilic substitution are common.
Major Products
Oxidation: Cyclopropyl ketones or carboxylic acids.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-Cyclopropyl-6-fluoroquinoline-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor or intermediate in the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections due to its quinolone core.
Biological Studies: The compound is used in studies investigating the mechanism of action of quinolone antibiotics and their interactions with bacterial enzymes.
Chemical Biology: It is employed in the design of probes and inhibitors for studying biological pathways involving quinolone-sensitive enzymes.
Industrial Chemistry: The compound’s unique structure makes it a valuable building block in the synthesis of complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-fluoroquinoline-4-carboxylic acid, particularly in its role as a quinolone derivative, involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By binding to these enzymes, the compound interferes with the supercoiling and uncoiling of bacterial DNA, ultimately leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone derivative with a similar mechanism of action but different substituents.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Norfloxacin: A quinolone with a similar core structure but different pharmacokinetic properties.
Uniqueness
2-Cyclopropyl-6-fluoroquinoline-4-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and biological properties. The cyclopropyl group, in particular, may enhance its binding affinity to target enzymes and improve its pharmacokinetic profile compared to other quinolones.
Properties
IUPAC Name |
2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c14-8-3-4-11-9(5-8)10(13(16)17)6-12(15-11)7-1-2-7/h3-7H,1-2H2,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCKTTRLVOHYDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201232462 | |
Record name | 2-Cyclopropyl-6-fluoro-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201232462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
784-58-7 | |
Record name | 2-Cyclopropyl-6-fluoro-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=784-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyclopropyl-6-fluoro-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201232462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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